![molecular formula C26H28N2O7 B11151940 N-{2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoyl}-L-alanyl-L-valine](/img/structure/B11151940.png)
N-{2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoyl}-L-alanyl-L-valine
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Overview
Description
3-METHYL-2-(2-{2-[(2-OXO-4-PHENYL-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}PROPANAMIDO)BUTANOIC ACID is a complex organic compound with a unique structure that includes a chromenyl group, amide linkages, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-2-(2-{2-[(2-OXO-4-PHENYL-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}PROPANAMIDO)BUTANOIC ACID typically involves multiple steps. One common approach is to start with the chromenyl derivative, which is then subjected to amide coupling reactions with appropriate amine and acid derivatives. The reaction conditions often involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
3-METHYL-2-(2-{2-[(2-OXO-4-PHENYL-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}PROPANAMIDO)BUTANOIC ACID can undergo various chemical reactions, including:
Oxidation: The chromenyl group can be oxidized under specific conditions to form quinone derivatives.
Reduction: The amide groups can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring in the chromenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and electrophiles for substitution reactions such as bromine (Br2) or nitric acid (HNO3) .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chromenyl group can yield quinone derivatives, while reduction of the amide groups can produce corresponding amines .
Scientific Research Applications
3-METHYL-2-(2-{2-[(2-OXO-4-PHENYL-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}PROPANAMIDO)BUTANOIC ACID has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-METHYL-2-(2-{2-[(2-OXO-4-PHENYL-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}PROPANAMIDO)BUTANOIC ACID involves its interaction with molecular targets such as enzymes and receptors. The chromenyl group can bind to active sites of enzymes, inhibiting their activity, while the amide linkages allow for hydrogen bonding with biological molecules, enhancing its binding affinity .
Comparison with Similar Compounds
Similar Compounds
2-METHYL-4-OXO-3-PHENYL-4H-CHROMEN-7-YL ACETATE: Similar chromenyl structure but different functional groups.
4-METHYLUMBELLIFERYL ACETATE: Another chromenyl derivative with different substituents.
Uniqueness
3-METHYL-2-(2-{2-[(2-OXO-4-PHENYL-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}PROPANAMIDO)BUTANOIC ACID is unique due to its combination of chromenyl, amide, and butanoic acid moieties, which confer specific chemical and biological properties not found in similar compounds .
Properties
Molecular Formula |
C26H28N2O7 |
---|---|
Molecular Weight |
480.5 g/mol |
IUPAC Name |
(2S)-3-methyl-2-[[(2S)-2-[2-(2-oxo-4-phenylchromen-7-yl)oxypropanoylamino]propanoyl]amino]butanoic acid |
InChI |
InChI=1S/C26H28N2O7/c1-14(2)23(26(32)33)28-24(30)15(3)27-25(31)16(4)34-18-10-11-19-20(17-8-6-5-7-9-17)13-22(29)35-21(19)12-18/h5-16,23H,1-4H3,(H,27,31)(H,28,30)(H,32,33)/t15-,16?,23-/m0/s1 |
InChI Key |
ACOFVTGVEWLMNZ-HRXGFSSHSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)C(C)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=CC=C3 |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(C)NC(=O)C(C)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=CC=C3 |
Origin of Product |
United States |
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